4.6-Fold Higher Selectivity Index for Cancer Over Normal Cells Compared to RM-133
In a direct head-to-head comparison in the PANC-1 pancreatic cancer cell line, RM-581 and its androstane analog RM-133 exhibited similar antiproliferative potencies (IC50 = 3.9 μM and 4.3 μM, respectively). However, RM-581 demonstrated a substantially higher selectivity index (SI) for cancer cells over normal pancreatic cells (SI = 12.8) compared to RM-133 (SI = 2.8), representing a 4.6-fold improvement [1].
| Evidence Dimension | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|
| Target Compound Data | SI = 12.8 |
| Comparator Or Baseline | RM-133 (SI = 2.8) |
| Quantified Difference | 4.6-fold higher selectivity index |
| Conditions | PANC-1 pancreatic cancer cell line vs. normal pancreatic cells, in vitro |
Why This Matters
A higher selectivity index indicates a potentially wider therapeutic window and reduced off-target toxicity, a critical factor for advancing a compound into preclinical development and clinical trials.
- [1] Perreault M, Maltais R, Roy J, Picard S, Popa I, Bertrand N, Poirier D. Induction of endoplasmic reticulum stress by aminosteroid derivative RM-581 leads to tumor regression in PANC-1 xenograft model. Invest New Drugs. 2019 Jun;37(3):431-440. doi: 10.1007/s10637-018-0643-4. Epub 2018 Jul 30. PMID: 30062573. View Source
